![molecular formula C21H21F3N2 B14221883 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole CAS No. 827016-75-1](/img/structure/B14221883.png)
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is a complex organic compound that features an indole core structure. The indole nucleus is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules. The compound also contains a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole typically involves multiple stepsThe reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, while the trifluoromethyl group enhances its biological activity. The compound can modulate signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the indole nucleus.
3-(Trifluoromethyl)phenyl derivatives: Similar in structure but may have different biological activities due to variations in the core scaffold.
Uniqueness
The uniqueness of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole lies in its combination of the indole nucleus and the trifluoromethyl group, which together confer enhanced biological activity and metabolic stability. This makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
827016-75-1 |
|---|---|
Molekularformel |
C21H21F3N2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H21F3N2/c22-21(23,24)18-6-3-5-16(12-18)15-8-10-26(11-9-15)14-19-13-17-4-1-2-7-20(17)25-19/h1-7,12-13,15,25H,8-11,14H2 |
InChI-Schlüssel |
MUUJRAIZTZDVHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC(=CC=C2)C(F)(F)F)CC3=CC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


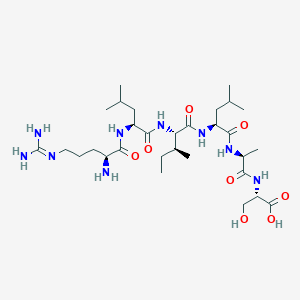
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
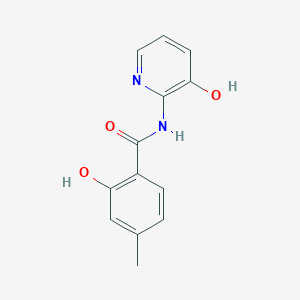

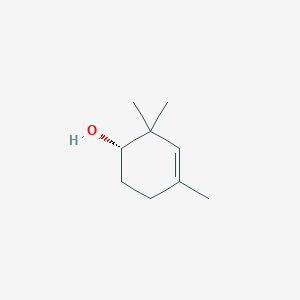
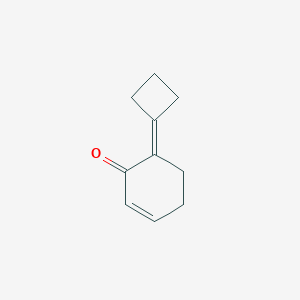
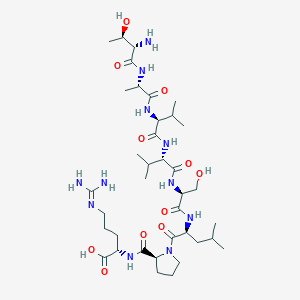
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
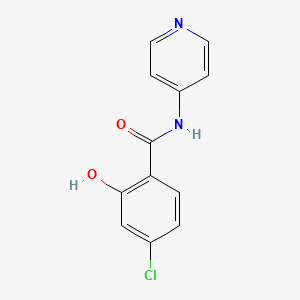
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
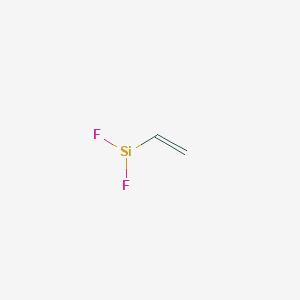
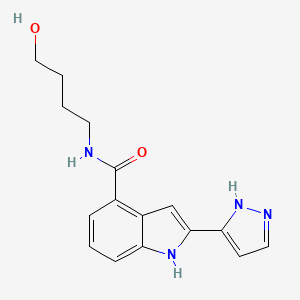
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
